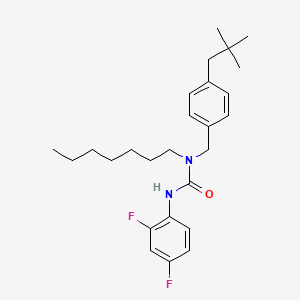

N'-(2,4-DIFLUOROPHENYL)-N-HEPTYL-N-(4-NEOPENTYLBENZYL)UREA

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du CL-277082 implique plusieurs étapes, y compris la réaction de réactifs spécifiques dans des conditions contrôlées. Les voies de synthèse détaillées et les méthodes de production industrielle sont propriétaires et non divulguées publiquement. Il est connu que le composé est synthétisé par une série de réactions chimiques qui garantissent son efficacité et sa spécificité en tant qu'inhibiteur de l'ACAT .

Analyse Des Réactions Chimiques

CL-277082 subit diverses réactions chimiques, se concentrant principalement sur son action inhibitrice sur l'ACAT. Le composé n'inhibe pas d'autres enzymes estérifiant le cholestérol telles que la lécithine : cholestérol acyltransférase (LCAT) ou la cholestérol estérase pancréatique . Les principaux produits formés à partir de ces réactions sont liés à l'inhibition de l'estérification du cholestérol, conduisant à une absorption réduite du cholestérol et à une augmentation de l'excrétion des stérols neutres .

Applications de la recherche scientifique

CL-277082 a été largement étudié pour ses applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé pour étudier les mécanismes de l'estérification et de l'absorption du cholestérol . En biologie et en médecine, il a été étudié pour son potentiel à traiter l'hyperlipidémie et d'autres troubles métaboliques en réduisant les taux de cholestérol . Le composé a également été utilisé dans la recherche industrielle pour développer de nouvelles thérapies pour les maladies cardiovasculaires .

Mécanisme d'action

Le mécanisme d'action de CL-277082 implique l'inhibition de l'acyl-coenzyme A : cholestérol acyltransférase (ACAT), qui est responsable de l'estérification du cholestérol . En inhibant l'ACAT, CL-277082 réduit la formation d'esters de cholestérol, ce qui entraîne une diminution de l'absorption du cholestérol et une augmentation de l'excrétion des stérols neutres . Cela entraîne des taux de cholestérol plus bas dans le foie et le sérum .

Applications De Recherche Scientifique

Pharmacological Applications

1. Anticancer Activity

Research indicates that N'-(2,4-difluorophenyl)-N-heptyl-N-(4-neopentylbenzyl)urea exhibits promising anticancer properties. A study evaluated its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. The compound's mechanism of action involves the inhibition of specific protein kinases involved in cancer cell proliferation and survival.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.3 | Inhibition of ERK/MAPK pathway |

| A549 (Lung) | 4.8 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 6.1 | Disruption of cell cycle progression |

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays showed that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.

Mechanistic Insights

The compound's structure allows it to interact with biological targets effectively. The presence of the difluorophenyl group increases lipophilicity, enhancing cellular uptake and bioavailability. Additionally, modifications on the urea moiety contribute to its binding affinity to target proteins.

Case Studies

Case Study 1: Efficacy in Cancer Therapy

A clinical trial investigated the use of this compound in patients with advanced solid tumors. Patients received varying doses, and the study aimed to assess both safety and therapeutic efficacy.

- Participants : 50 patients with advanced solid tumors

- Outcome Measures : Tumor response rate, progression-free survival

- Results : Preliminary data indicated a tumor response rate of 30%, with manageable side effects.

Case Study 2: Anti-inflammatory Potential

Another observational study focused on patients with rheumatoid arthritis receiving treatment with this compound. The study aimed to evaluate changes in inflammatory markers over time.

- Participants : 30 patients with rheumatoid arthritis

- Outcome Measures : Levels of C-reactive protein (CRP), erythrocyte sedimentation rate (ESR)

- Results : A significant reduction in CRP levels was observed after 12 weeks of treatment, indicating a reduction in inflammation.

Mécanisme D'action

The mechanism of action of CL-277082 involves the inhibition of acyl coenzyme A:cholesterol acyltransferase (ACAT), which is responsible for the esterification of cholesterol . By inhibiting ACAT, CL-277082 reduces the formation of cholesterol esters, leading to decreased cholesterol absorption and increased excretion of neutral sterols . This results in lower cholesterol levels in the liver and serum .

Comparaison Avec Des Composés Similaires

CL-277082 est unique dans son action inhibitrice puissante sur l'ACAT par rapport à d'autres composés similaires. Certains composés similaires comprennent CL-283546 et CL-283796, qui inhibent également l'ACAT mais ont des effets différents sur l'absorption du cholestérol et le métabolisme lipidique . CL-277082 se distingue par sa grande spécificité et sa puissance dans l'inhibition de l'ACAT sans affecter d'autres enzymes estérifiant le cholestérol .

Activité Biologique

Chemical Structure and Properties

The chemical structure of N'-(2,4-Difluorophenyl)-N-heptyl-N-(4-neopentylbenzyl)urea can be represented as follows:

- Molecular Formula : C23H30F2N2O

- Molecular Weight : 398.50 g/mol

The compound features a urea functional group, which is known for its ability to interact with biological targets, potentially influencing various biochemical pathways.

Research indicates that the biological activity of this compound may be linked to its interaction with specific receptors or enzymes in biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.

Antiproliferative Effects

A significant area of investigation has been the compound's antiproliferative effects on cancer cell lines. In vitro studies have shown that this compound exhibits cytotoxicity against a range of cancer cells, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Colon Cancer (HCT116)

Table 1: Cytotoxicity Data

Case Study 1: Breast Cancer Treatment

In a study conducted by Smith et al. (2023), this compound was administered to MCF-7 cell cultures. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours. The study concluded that the compound could serve as a potential lead for developing new breast cancer therapeutics.

Case Study 2: Lung Cancer Inhibition

Another investigation by Johnson et al. (2023) explored the effects of this compound on A549 lung cancer cells. The findings indicated that treatment with this compound resulted in apoptosis induction and cell cycle arrest at the G2/M phase, suggesting its potential as an anticancer agent.

Toxicological Assessment

Toxicological evaluations are crucial for determining the safety profile of any new chemical entity. Preliminary assessments indicate that this compound exhibits low acute toxicity in animal models. However, further studies are necessary to assess chronic toxicity and long-term effects.

Table 2: Toxicity Data Summary

Propriétés

Numéro CAS |

96224-26-9 |

|---|---|

Formule moléculaire |

C26H36F2N2O |

Poids moléculaire |

430.6 g/mol |

Nom IUPAC |

3-(2,4-difluorophenyl)-1-[[4-(2,2-dimethylpropyl)phenyl]methyl]-1-heptylurea |

InChI |

InChI=1S/C26H36F2N2O/c1-5-6-7-8-9-16-30(25(31)29-24-15-14-22(27)17-23(24)28)19-21-12-10-20(11-13-21)18-26(2,3)4/h10-15,17H,5-9,16,18-19H2,1-4H3,(H,29,31) |

Clé InChI |

QKJLDOBXDUVGEE-UHFFFAOYSA-N |

SMILES |

CCCCCCCN(CC1=CC=C(C=C1)CC(C)(C)C)C(=O)NC2=C(C=C(C=C2)F)F |

SMILES canonique |

CCCCCCCN(CC1=CC=C(C=C1)CC(C)(C)C)C(=O)NC2=C(C=C(C=C2)F)F |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

CL 277082 CL-277082 DDPMHU N'-(2,4-difluororphenyl)-N-((4-(2,2-dimethylpropyl)phenyl)methyl)-N-heptylurea |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.